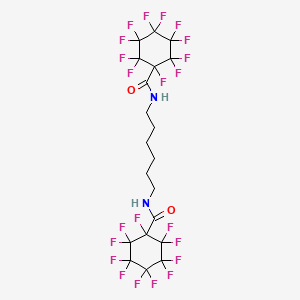![molecular formula C17H14ClN5O6 B15018009 (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide](/img/structure/B15018009.png)
(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes both nitro and chloro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The final step usually involves the formation of the butanamide structure through a condensation reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps to ensure the desired purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines in a polar solvent.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3E)-3-{[(3-BROMO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE
- (3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-AMINOPHENYL)BUTANAMIDE
Uniqueness
(3E)-3-{[(3-CHLORO-4-NITROPHENYL)FORMAMIDO]IMINO}-N-(2-NITROPHENYL)BUTANAMIDE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H14ClN5O6 |
|---|---|
Molekulargewicht |
419.8 g/mol |
IUPAC-Name |
3-chloro-4-nitro-N-[(E)-[4-(2-nitroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H14ClN5O6/c1-10(8-16(24)19-13-4-2-3-5-15(13)23(28)29)20-21-17(25)11-6-7-14(22(26)27)12(18)9-11/h2-7,9H,8H2,1H3,(H,19,24)(H,21,25)/b20-10+ |
InChI-Schlüssel |
FZIMUCHKUYRMOE-KEBDBYFISA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)/CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
CC(=NNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15017926.png)
![2-amino-4-(4-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15017938.png)
![4'-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}biphenyl-4-ol](/img/structure/B15017947.png)
![2-[(2,4-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15017955.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15017957.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-chlorophenoxy)propanehydrazide](/img/structure/B15017971.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B15017975.png)
![6-cyclopentyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15017981.png)

![4-fluoro-N-[2-({(2E)-2-[4-(heptyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B15017996.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15018004.png)
![N-[(Z)-(4-bromophenyl)methylidene]-2-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine](/img/structure/B15018012.png)
![5-(4-methoxyphenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine](/img/structure/B15018018.png)

